molecular formula C14H16ClF2NO2 B5643732 (3R*,4R*)-1-[(3-chloro-2,6-difluorophenyl)acetyl]-3,4-dimethyl-3-pyrrolidinol

(3R*,4R*)-1-[(3-chloro-2,6-difluorophenyl)acetyl]-3,4-dimethyl-3-pyrrolidinol

Cat. No. B5643732
M. Wt: 303.73 g/mol
InChI Key: IJNMLCOQYHNCCX-CLAHSXSESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of complex organic compounds like this often involves multi-step chemical reactions, including the formation of key functional groups and stereocenters. Specific synthesis details for this compound are not available, but similar compounds involve steps like halogenation, acetylation, and the formation of pyrrolidine rings (Vennila, Sankaran, Mohan, & Velmurugan, 2011).

Molecular Structure Analysis

The molecular structure of such compounds typically features multiple rings, including pyrrolidine, and often contains stereogenic centers, leading to chirality. The arrangement of these rings and functional groups defines the compound's reactivity and interactions (de Souza et al., 2015).

Chemical Reactions and Properties

Compounds with pyrrolidine rings and halogenated phenyl groups are often reactive towards nucleophiles and can participate in various organic reactions, such as substitutions and additions. The presence of chloro and difluorophenyl groups may affect the electron density and reactivity of the molecule (Pointillart et al., 2009).

Physical Properties Analysis

The physical properties such as melting point, boiling point, and solubility are influenced by the molecular structure. The presence of halogen atoms and the rigid structure due to multiple ring systems typically make these compounds less volatile and moderately soluble in organic solvents (Wijtmans et al., 2004).

Chemical Properties Analysis

Chemically, this compound is likely to exhibit properties characteristic of halogenated aromatics and pyrrolidines, such as potential biological activity, reactivity towards electrophiles, and participation in hydrogen bonding and other non-covalent interactions (Vovk et al., 2010).

properties

IUPAC Name

2-(3-chloro-2,6-difluorophenyl)-1-[(3R,4R)-3-hydroxy-3,4-dimethylpyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClF2NO2/c1-8-6-18(7-14(8,2)20)12(19)5-9-11(16)4-3-10(15)13(9)17/h3-4,8,20H,5-7H2,1-2H3/t8-,14+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJNMLCOQYHNCCX-CLAHSXSESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1(C)O)C(=O)CC2=C(C=CC(=C2F)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@]1(C)O)C(=O)CC2=C(C=CC(=C2F)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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